2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-difluorophenyl)acetamide
Description
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,5-difluorophenyl)acetamide is a synthetic acetamide derivative featuring a piperazine core substituted with a 3-chlorophenyl group and an acetamide moiety linked to a 2,5-difluorophenyl ring.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF2N3O/c19-13-2-1-3-15(10-13)24-8-6-23(7-9-24)12-18(25)22-17-11-14(20)4-5-16(17)21/h1-5,10-11H,6-9,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNPZDYKBHYPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)F)F)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-difluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a piperazine ring, a chlorophenyl group, and a difluorophenyl acetamide moiety, which contribute to its biological properties.
The mechanism of action for this compound is believed to involve interactions with various neurotransmitter receptors and enzymes. The piperazine moiety is known to influence binding affinity towards serotonin and dopamine receptors, potentially affecting mood and behavior.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of piperazine compounds exhibit notable antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. In vitro tests indicated that certain derivatives possess comparable activity to standard antibiotics like ciprofloxacin and fluconazole .
Anticancer Activity
The anticancer potential of this compound has also been explored. Research utilizing MTT assays revealed that related piperazine derivatives can induce apoptosis in cancer cell lines. For example, some derivatives showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting that the compound may inhibit tumor growth through multiple pathways .
Case Studies
- Antimicrobial Evaluation : A study synthesized several piperazine derivatives and evaluated their antimicrobial activity using the tube dilution technique. The results indicated that certain compounds exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .
- Anticancer Studies : In another investigation, compounds similar to this compound were tested for their anticancer properties. The study found that while some derivatives demonstrated promising activity, they were less effective than established chemotherapeutic agents like 5-fluorouracil .
Data Summary
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their pharmacological profiles:
Key Observations
The 2,5-difluorophenyl acetamide moiety is structurally distinct from Ravindra et al.'s 3,5-difluorophenyl (Compound 47) or 3-isopropylphenyl (Compound 48). Fluorine’s electronegativity could influence hydrogen bonding and metabolic stability .
However, the absence of a sulfonyl group (as in Ravindra’s compounds) may alter target binding . The 2,5-difluorophenyl group is also present in 2-(2-chlorophenoxy)-N-(2,5-difluorophenyl)acetamide (), though the phenoxy linker in the latter may limit CNS penetration compared to piperazine-based analogs .
Physicochemical Properties: Molecular weight and substituent electronegativity differ significantly across analogs. For example, Ravindra’s compounds (e.g., Compound 47, MW ~450–500 g/mol) are heavier than the target compound (estimated MW ~380–400 g/mol), which may affect bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
